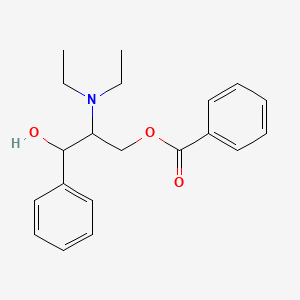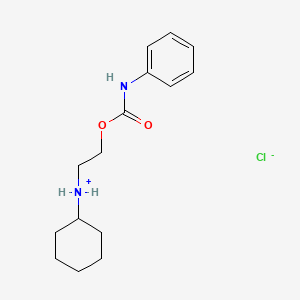
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is an ester derivative of carbanilic acid, where the carboxyl group is esterified with 2-(cyclohexylamino)ethyl alcohol. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride typically involves the esterification of carbanilic acid with 2-(cyclohexylamino)ethyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield carbanilic acid and 2-(cyclohexylamino)ethyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amino group in the cyclohexylamino moiety can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Carbanilic acid and 2-(cyclohexylamino)ethyl alcohol.
Oxidation: Oxidized derivatives of the ester and amino groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the carbanilic acid moiety into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester and amino groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanilic acid, m-hexyloxy-, 2-(diethylamino)cyclohexyl ester, hydrochloride
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride
Uniqueness
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride is unique due to its specific ester and amino group configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Numéro CAS |
67195-94-2 |
|---|---|
Formule moléculaire |
C15H23ClN2O2 |
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
cyclohexyl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c18-15(17-14-9-5-2-6-10-14)19-12-11-16-13-7-3-1-4-8-13;/h2,5-6,9-10,13,16H,1,3-4,7-8,11-12H2,(H,17,18);1H |
Clé InChI |
ICMRDYSEHFJJAT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[NH2+]CCOC(=O)NC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


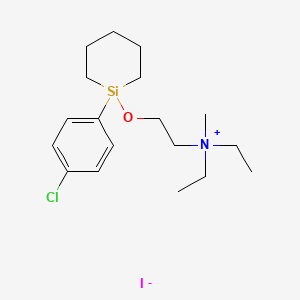
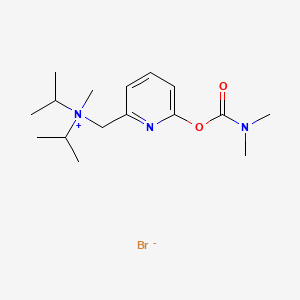
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
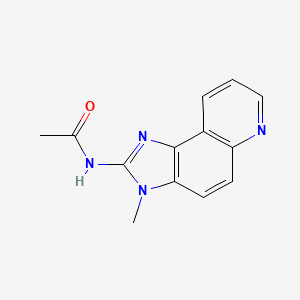
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
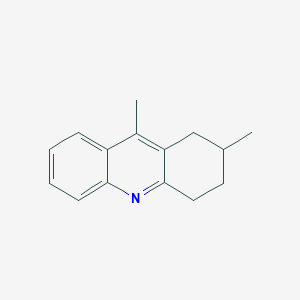
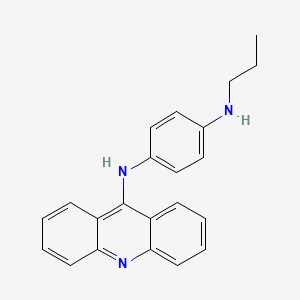
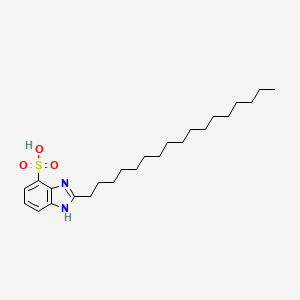
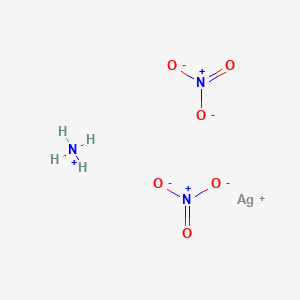
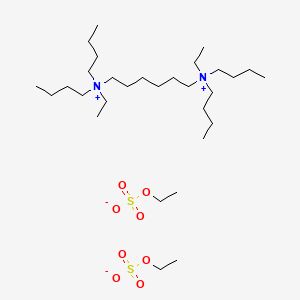
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
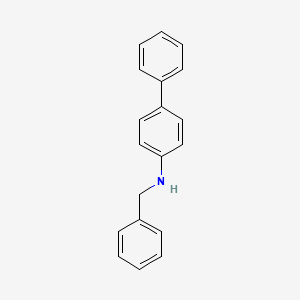
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
